

# Application Notes & Protocols for High-Throughput Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol

Cat. No.: B595228

[Get Quote](#)

## Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.<sup>[1][2]</sup> Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents.<sup>[3]</sup> Pyrazole-containing drugs have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.<sup>[4][5][6]</sup> A significant number of these compounds have found success as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.<sup>[7][8]</sup>

High-throughput screening (HTS) is an indispensable methodology in the early stages of drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.<sup>[9][10]</sup> This guide provides a detailed framework for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for the discovery and characterization of bioactive pyrazole compounds, with a particular focus on kinase inhibitors.

## Guiding Principles for a Successful HTS Campaign

A successful HTS campaign is more than a series of automated steps; it is a well-thought-out strategy designed to minimize false positives and negatives while maximizing the identification of genuinely active and optimizable compounds. The workflow for evaluating a novel pyrazole-based kinase inhibitor typically begins with a primary screen to assess broad activity, followed by a cascade of secondary and tertiary assays to confirm target engagement, elucidate the mechanism of action, and eliminate artifacts.

## Visualizing the HTS Workflow for Pyrazole Kinase Inhibitors

[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for the high-throughput screening and characterization of pyrazole-based kinase inhibitors.

## Part 1: Primary Screening Assays - Identifying Initial Hits

The primary screen is the first pass through the compound library. The choice of assay technology is critical and depends on the nature of the target. For kinase inhibitors, both biochemical and cell-based assays are widely used.

### Fluorescence Polarization (FP) for Kinase Binding

**Principle:** FP is a homogenous assay that measures the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[11][12] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger kinase, its tumbling is restricted, leading to an increase in polarization.[12] Pyrazole compounds that bind to the kinase's active site will compete with the tracer, causing a decrease in polarization.

#### Protocol: FP-Based Kinase Inhibition Assay

- Reagent Preparation:
  - Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Tween-20.
  - Kinase Solution: Prepare a stock solution of the purified kinase domain in assay buffer. The final concentration should be determined empirically but is often in the low nanomolar range.
  - Tracer Solution: Prepare a stock solution of the fluorescently labeled ATP-competitive tracer in assay buffer. The optimal concentration is typically at or below its K<sub>d</sub> for the kinase.[13]
  - Pyrazole Compound Plate: Prepare a 384-well plate with pyrazole compounds serially diluted in DMSO.
- Assay Procedure (384-well format):

- Add 5  $\mu$ L of assay buffer to all wells.
- Add 100 nL of pyrazole compounds or DMSO (for controls) to the appropriate wells.
- Add 5  $\mu$ L of the kinase solution to all wells except the "no enzyme" control.
- Incubate for 15 minutes at room temperature.
- Add 10  $\mu$ L of the tracer solution to all wells.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an FP-capable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.[\[14\]](#)

- Data Analysis and Quality Control:
  - Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[\[4\]](#)[\[5\]](#)[\[6\]](#)
  - Z'-Factor Calculation:

where

is the standard deviation and

is the mean of the positive (no inhibitor) and negative (high concentration of a known inhibitor) controls.

- Identify hits as compounds that cause a significant decrease in polarization compared to the DMSO control.

## AlphaScreen for Protein-Protein Interactions and Kinase Activity

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions.[\[15\]](#)[\[16\]](#) Donor and acceptor beads are brought into close proximity by a biological interaction (e.g., enzyme-substrate or protein-protein). Laser excitation of the donor bead generates singlet oxygen, which diffuses to the

acceptor bead, triggering a chemiluminescent signal.[\[15\]](#) Pyrazole inhibitors can disrupt this interaction, leading to a loss of signal.

#### Protocol: AlphaScreen Kinase Assay (Substrate Phosphorylation)

- Reagent Preparation:

- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
- Kinase and Substrate: Prepare solutions of the kinase and biotinylated substrate peptide in kinase buffer.
- ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration close to the K<sub>m</sub> of the kinase.
- Detection Mix: Prepare a mix of streptavidin-coated donor beads and anti-phospho-specific antibody-conjugated acceptor beads in AlphaScreen detection buffer.

- Assay Procedure (384-well format):

- Add 5 µL of the kinase and biotinylated substrate mix to each well.
- Add 100 nL of pyrazole compounds or DMSO.
- Incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of the ATP solution.
- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect by adding 10 µL of the detection mix.
- Incubate for 60 minutes in the dark at room temperature.
- Read the plate on an AlphaScreen-capable plate reader.[\[17\]](#)

- Data Analysis and Quality Control:

- Calculate the Z'-factor as described for the FP assay.
- Hits are identified as compounds that significantly reduce the AlphaScreen signal.

## CellTiter-Glo® for Cell Viability/Proliferation

**Principle:** The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[18][19] The reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present. Pyrazole compounds that are cytotoxic or inhibit cell proliferation will lead to a decrease in the luminescent signal.[20]

### Protocol: Cell Viability Assay

- Cell Plating:
  - Seed cells in a 384-well white, opaque-walled plate at a predetermined optimal density in 25 µL of culture medium.
  - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
  - Add 100 nL of pyrazole compounds or DMSO to the wells.
  - Incubate for 48-72 hours under standard cell culture conditions.
- Assay Procedure:
  - Equilibrate the plate to room temperature for 30 minutes.[19]
  - Add 25 µL of CellTiter-Glo® Reagent to each well.[20]
  - Mix on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Record luminescence using a plate reader.[20]

- Data Analysis and Quality Control:
  - Calculate the Z'-factor.
  - Express results as a percentage of the DMSO control. Hits are compounds that significantly reduce cell viability.

## Part 2: Hit Confirmation and Triage - Weeding Out the False Positives

A significant challenge in HTS is the prevalence of false positives.<sup>[21]</sup> Pyrazole-containing compounds, like many other chemical scaffolds, can sometimes be identified as Pan-Assay Interference Compounds (PAINS), which appear active in multiple assays through non-specific mechanisms.<sup>[22][23]</sup> Therefore, a rigorous hit triage process is essential.

### Dose-Response Confirmation

All initial hits should be re-tested in a dose-response format to determine their potency ( $IC_{50}$  or  $EC_{50}$ ). This confirms the activity and provides a quantitative measure for comparing compounds.

### Counter-Screens to Identify Assay Interference

Counter-screens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.<sup>[24][25]</sup>

- For Fluorescence-Based Assays (FP): A counter-screen should be run in the absence of the target protein to identify compounds that are inherently fluorescent or are quenchers.<sup>[26]</sup>
- For Luminescence-Based Assays (CellTiter-Glo®, AlphaScreen®): A counter-screen against the luciferase enzyme can identify compounds that directly inhibit the reporter enzyme.<sup>[27]</sup>
- For AlphaScreen®: A format-specific counter-screen can be performed where the donor and acceptor beads are brought together by a non-biological linker (e.g., biotin-GST and anti-GST acceptor beads with streptavidin donor beads) to identify compounds that disrupt the bead proximity signal.<sup>[17]</sup>

## Orthogonal Assays

An orthogonal assay measures the same biological endpoint using a different technology.[\[27\]](#) For example, if the primary screen was a biochemical FP assay, a cell-based assay that measures the downstream effect of kinase inhibition would serve as an excellent orthogonal confirmation.

## Data Presentation: Summarizing Hit Triage Results

| Compound ID | Primary Screen (% Inhibition ) | IC <sub>50</sub> (µM) | Counter-Screen (Luciferase % Inhibition ) | Orthogonal Assay (Cellular IC <sub>50</sub> µM) | PAINS Filter | Decision |
|-------------|--------------------------------|-----------------------|-------------------------------------------|-------------------------------------------------|--------------|----------|
| PYR-001     | 85                             | 0.5                   | < 5%                                      | 1.2                                             | Pass         | Progress |
| PYR-002     | 92                             | 0.2                   | 88%                                       | > 50                                            | Fail         | Discard  |
| PYR-003     | 78                             | 1.1                   | < 5%                                      | > 50                                            | Pass         | Discard  |
| PYR-004     | 95                             | 0.8                   | 10%                                       | 2.5                                             | Pass         | Progress |

Table 1: Example data table for summarizing the hit triage process for a pyrazole compound library.

## Part 3: Mechanism of Action Studies - Understanding the "How"

Once a pyrazole compound has been confirmed as a potent and specific hit, the next step is to elucidate its mechanism of action at the cellular level.

### Target Engagement in Cells

**Principle:** It is crucial to confirm that the pyrazole compound engages its intended kinase target within a cellular context. A common method is to use Western blotting to detect the phosphorylation status of a known downstream substrate of the target kinase.[\[8\]](#) Inhibition of

the kinase by the pyrazole compound should lead to a dose-dependent decrease in the phosphorylation of its substrate.[28]

#### Protocol: Western Blot for Target Engagement

- Cell Treatment: Treat cells with increasing concentrations of the pyrazole compound for a specified time.
- Protein Extraction: Lyse the cells and quantify the total protein concentration.
- Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[29]
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
- Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate with a primary antibody specific for the phosphorylated form of the target substrate.
  - Wash and incubate with an HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate.[9]
- Analysis: Re-probe the blot with an antibody for the total substrate protein to ensure equal loading. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

## Cell Cycle Analysis

Principle: Many kinases, particularly Cyclin-Dependent Kinases (CDKs), are key regulators of the cell cycle.[28] Pyrazole-based inhibitors of these kinases are expected to cause cell cycle arrest at specific phases (e.g., G1/S or G2/M).[7][30] This can be analyzed by flow cytometry using a DNA-intercalating dye like propidium iodide (PI).[31][32]

# Visualizing Key Signaling Pathways Targeted by Pyrazoles



[Click to download full resolution via product page](#)

Figure 2: Simplified diagrams of the CDK/Rb and JAK/STAT signaling pathways, common targets for pyrazole-based inhibitors.[16][28][33]

## Protocol: Cell Cycle Analysis by Flow Cytometry

- Cell Treatment: Treat cells in a 6-well plate with the pyrazole compound at various concentrations for 24-48 hours.
- Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[\[31\]](#)
- Staining:
  - Centrifuge the fixed cells and wash with PBS.
  - Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. [\[7\]](#)
  - Incubate for 30 minutes in the dark at room temperature.
- Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
- Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Conclusion: From Hit to Lead

This guide provides a comprehensive overview and detailed protocols for the high-throughput screening of pyrazole compounds. By employing a systematic workflow that includes robust primary assays, rigorous hit triage and counter-screening, and detailed mechanism-of-action studies, researchers can confidently identify and validate promising pyrazole-based lead candidates for further drug development. The inherent versatility of the pyrazole scaffold, combined with the power of HTS, ensures its continued prominence in the quest for novel therapeutics.[\[1\]](#)[\[4\]](#)

## References

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [[Link](#)]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. [[Link](#)]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. (2025). ResearchGate. [[Link](#)]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [[Link](#)]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [[Link](#)]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [[Link](#)]
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). NIH. [[Link](#)]
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2022). RSC Publishing. [[Link](#)]
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Publications. [[Link](#)]
- Assaying cell cycle status using flow cytometry. (2014). NIH. [[Link](#)]
- Development of a Novel High-Throughput Screen and Identification of Small-Molecule Inhibitors of the  $\text{G}\alpha$ -RGS17 Protein–Protein Interaction Using AlphaScreen. (2014). PubMed Central. [[Link](#)]
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2021). Springer. [[Link](#)]

- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2017). NIH. [[Link](#)]
- Small molecule drug discovery targeting the JAK-STAT pathway. (2024). ResearchGate. [[Link](#)]
- How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCollect. [[Link](#)]
- JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011). The American Journal of Managed Care. [[Link](#)]
- Pan-assay interference compounds. (n.d.). Wikipedia. [[Link](#)]
- Celltiter Glo Luminescent Cell Viability Assay Protocol. (n.d.). Scribd. [[Link](#)]
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [[Link](#)]
- Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). PubMed Central. [[Link](#)]
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2009). PubMed Central. [[Link](#)]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [[Link](#)]
- Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. (2021). ACS Publications. [[Link](#)]
- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2022). PubMed Central. [[Link](#)]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [[Link](#)]
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2016). PubMed Central. [[Link](#)]

- The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [\[Link\]](#)
- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [\[Link\]](#)
- Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed. [\[Link\]](#)
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2020). NIH. [\[Link\]](#)
- Synthesis, Photoluminescence Properties and Theoretical Insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole. (2012). PubMed. [\[Link\]](#)
- False positives in the early stages of drug discovery. (2010). PubMed. [\[Link\]](#)
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2012). NIH. [\[Link\]](#)
- Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2018). PubMed Central. [\[Link\]](#)
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [\[Link\]](#)
- The principle and method of Western blotting (WB). (n.d.). MBL Life Science. [\[Link\]](#)
- Recent Trends in High Throughput Screening for Drug Discovery. (2017). International Journal of Pharmaceutical Sciences and Drug Research. [\[Link\]](#)
- Interference with Fluorescence and Absorbance. (2018). ResearchGate. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [globalresearchonline.net](http://globalresearchonline.net) [globalresearchonline.net]
- 2. [Frontiers](http://frontiersin.org) | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [mdpi.com](http://mdpi.com) [mdpi.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Trends in High Throughput Screening for Drug Discovery – Oriental Journal of Chemistry [orientjchem.org]
- 11. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [longdom.org](http://longdom.org) [longdom.org]
- 13. [researchgate.net](http://researchgate.net) [researchgate.net]
- 14. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. [chemmethod.com](http://chemmethod.com) [chemmethod.com]

- 19. Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 20. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 23. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. onclive.com [onclive.com]
- To cite this document: BenchChem. [Application Notes & Protocols for High-Throughput Screening of Pyrazole Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b595228#high-throughput-screening-assays-for-pyrazole-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)